Fondenafil-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

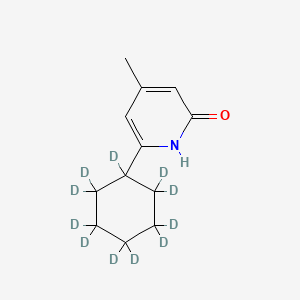

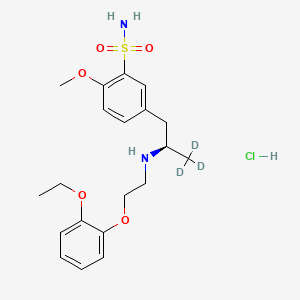

Fondenafil-d5 is the deuterium labeled Fondenafil . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Molecular Structure Analysis

The molecular formula of Fondenafil-d5 is C24H27D5N6O3 . The molecular weight is 457.58 .Aplicaciones Científicas De Investigación

Proteomics Research

Fondenafil-d5: is utilized in proteomics research to study protein interactions and modifications. As a labeled compound, it aids in the identification and quantification of proteins, especially when used in mass spectrometry-based techniques. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Biochemical Studies

In the realm of biochemistry, Fondenafil-d5 serves as a reference compound for enzyme assays and receptor-ligand binding studies. Its stable isotopic label ensures accurate tracking within biological systems, providing insights into metabolic pathways and the pharmacokinetics of related substances .

Pharmacological Research

Pharmacologists employ Fondenafil-d5 to explore drug-receptor interactions and to profile the pharmacodynamics of new therapeutic agents. It’s particularly valuable in the development of medications where precise measurement of drug activity and metabolism is required .

Medicinal Chemistry

Fondenafil-d5: is instrumental in medicinal chemistry for the synthesis of novel drug candidates. Its labeled nature allows for the tracing of structural changes during chemical reactions, aiding in the optimization of lead compounds for better efficacy and safety profiles .

Analytical Chemistry

In analytical chemistry, Fondenafil-d5 is used as an internal standard to calibrate instruments and validate analytical methods. Its consistent and predictable behavior under various conditions makes it an ideal standard for complex analyses, such as chromatography and spectroscopy .

Organic Chemistry Education

Educationally, Fondenafil-d5 can be used to demonstrate principles of organic synthesis and isotopic labeling to students. It provides a tangible example of how isotopes can be incorporated into molecules and the importance of such techniques in research .

Chemical Engineering

Fondenafil-d5: finds applications in chemical engineering, particularly in process optimization and control. Its stable isotopic label allows for real-time monitoring of chemical processes, contributing to the development of more efficient and sustainable industrial practices .

Environmental Monitoring

Lastly, Fondenafil-d5 plays a role in environmental monitoring. Researchers can use it to trace the environmental fate of similar compounds, assess their biodegradability, and study their potential impact on ecosystems .

Safety and Hazards

The safety data sheet for Fondenafil (not specifically Fondenafil-d5) suggests that if inhaled, the person should be moved to fresh air. If not breathing, give artificial respiration and consult a physician immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

Propiedades

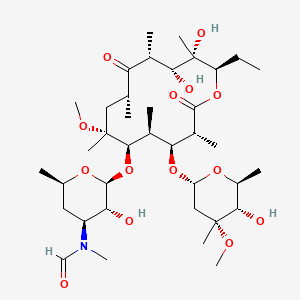

| { "Design of the Synthesis Pathway": "The synthesis of Fondenafil-d5 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["4-(2-Hydroxyethyl)piperazine-d8", "3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium hydroxide (NaOH)", "Ethanol", "Water"], "Reaction": ["Step 1: The starting material 4-(2-Hydroxyethyl)piperazine-d8 is reacted with 3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester in DMF in the presence of TEA to form Fondenafil-d5 intermediate A.", "Step 2: Intermediate A is then hydrogenated using hydrogen gas and Pd/C as a catalyst to form intermediate B.", "Step 3: Intermediate B is then treated with NaOH in ethanol to form Fondenafil-d5.", "Overall, this synthesis pathway involves the use of a variety of starting materials and multiple reaction steps to produce the desired compound Fondenafil-d5."] } | |

Número CAS |

1324230-58-1 |

Nombre del producto |

Fondenafil-d5 |

Fórmula molecular |

C24H32N6O3 |

Peso molecular |

457.59 |

Nombre IUPAC |

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2 |

Clave InChI |

BNQTXDVBJLRWNB-QKLSXCJMSA-N |

SMILES |

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |

Sinónimos |

5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)